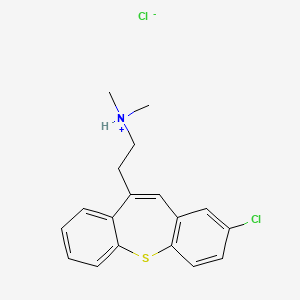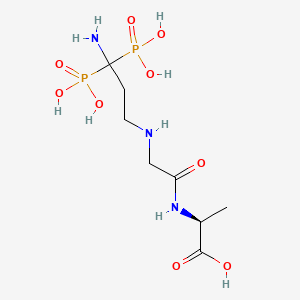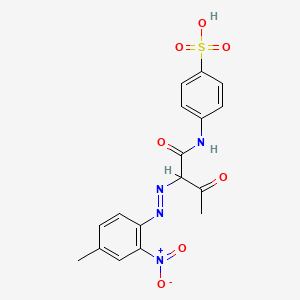
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dibenzo(b,f)thiepin core, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,f)thiepin precursor. The key steps include chlorination, amination, and subsequent quaternization to form the hydrochloride salt. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation, which are crucial for its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 1-Chloro-2-dimethylaminoethane hydrochloride
Uniqueness
Compared to similar compounds, 2-Chloro-N,N-dimethyldibenzo(b,f)thiepin-10-ethanamine hydrochloride stands out due to its dibenzo(b,f)thiepin core, which imparts unique chemical and biological properties. This structural feature enhances its binding affinity to molecular targets, making it more effective in its applications.
Eigenschaften
CAS-Nummer |
62674-99-1 |
|---|---|
Molekularformel |
C18H19Cl2NS |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-(3-chlorobenzo[b][1]benzothiepin-6-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c1-20(2)10-9-13-11-14-12-15(19)7-8-17(14)21-18-6-4-3-5-16(13)18;/h3-8,11-12H,9-10H2,1-2H3;1H |
InChI-Schlüssel |
VAZAJUYAZGHOSO-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCC1=CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)



![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)





